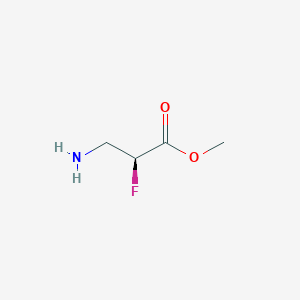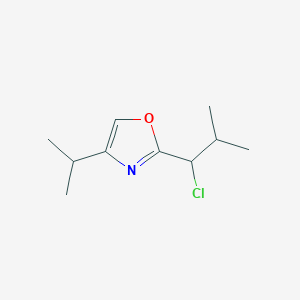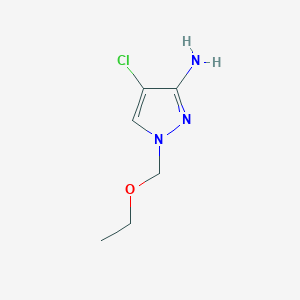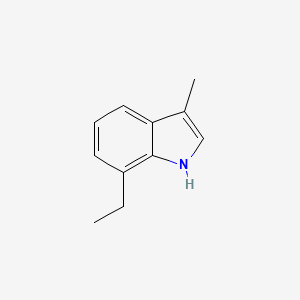![molecular formula C12H12N2O3S B13195610 Ethyl 3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13195610.png)
Ethyl 3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the thiazolo[5,4-b]pyridine family. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, with additional functional groups such as formyl, ethyl, and carboxylate. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.
Formation of the Pyridine Ring: The pyridine ring can be constructed by cyclization reactions involving appropriate precursors such as β-ketoesters and ammonia or amines.
Functional Group Introduction: The formyl group can be introduced via formylation reactions, while the ethyl and carboxylate groups can be introduced through esterification reactions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole or pyridine rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiazole or pyridine derivatives.
Applications De Recherche Scientifique
Ethyl 3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Ethyl 3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate depends on its specific application and target. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The presence of functional groups such as formyl and carboxylate can influence its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Ethyl 3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate can be compared with other similar compounds, such as:
Thiazolo[5,4-b]pyridine Derivatives: These compounds share the same core structure but differ in the substituents attached to the rings. The unique combination of formyl, ethyl, and carboxylate groups in this compound imparts distinct chemical properties and reactivity.
Pyridine Derivatives: Compounds with a pyridine ring but lacking the thiazole ring may have different chemical and biological properties.
Thiazole Derivatives: Compounds with a thiazole ring but lacking the pyridine ring may also exhibit different reactivity and applications.
Propriétés
Formule moléculaire |
C12H12N2O3S |
|---|---|
Poids moléculaire |
264.30 g/mol |
Nom IUPAC |
ethyl 3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C12H12N2O3S/c1-4-17-12(16)9-6(2)10-8(5-15)14-18-11(10)13-7(9)3/h5H,4H2,1-3H3 |
Clé InChI |
JHSDYCONRJOLFC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N=C2C(=C1C)C(=NS2)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl N-[4-(aminomethyl)-3-fluorophenyl]carbamate](/img/structure/B13195528.png)


![2-(Bromomethyl)-2-propylbicyclo[2.2.1]heptane](/img/structure/B13195545.png)
![2-[(Boc)(ethyl)amino]butyric Acid](/img/structure/B13195553.png)


![{1-[2-amino-1-(1-methyl-1H-pyrazol-3-yl)ethyl]cyclobutyl}methanol](/img/structure/B13195580.png)





![1-[(5-Aminopentyl)oxy]-2,4-difluorobenzene](/img/structure/B13195598.png)
